molecular formula C27H32N2O7S B11645007 2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11645007
M. Wt: 528.6 g/mol
InChI Key: GWAJGFWZXIWRKZ-UHFFFAOYSA-N
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Description

2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the 3,4-dimethoxyphenylamine derivative, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is subsequently coupled with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-(3,4-Dimethoxyphenethyl)acetamide
  • N-Acetyl-3,4-dimethoxyphenethylamine

Uniqueness

2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its combination of methoxy groups and sulfonamide linkage, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H32N2O7S

Molecular Weight

528.6 g/mol

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C27H32N2O7S/c1-19-6-10-22(11-7-19)37(31,32)29(21-9-13-24(34-3)26(17-21)36-5)18-27(30)28-15-14-20-8-12-23(33-2)25(16-20)35-4/h6-13,16-17H,14-15,18H2,1-5H3,(H,28,30)

InChI Key

GWAJGFWZXIWRKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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